Diphenylmethanesulfonyl chloride
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Overview
Description
Diphenylmethanesulfonyl chloride is an organosulfur compound with the molecular formula C₁₃H₁₁ClO₂S. It is a colorless liquid that is soluble in polar organic solvents but reactive towards water, alcohols, and many amines. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylmethanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of diphenylmethane with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C₁₃H₁₁} + \text{ClSO₃H} \rightarrow \text{C₁₃H₁₁ClO₂S} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents. These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Diphenylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used under mild conditions.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Scientific Research Applications
Diphenylmethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which diphenylmethanesulfonyl chloride exerts its effects involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate ester linkages. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack.
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in structure but with a simpler alkyl group.
Benzylsulfonyl Chloride: Contains a benzyl group instead of a diphenylmethane group.
Tosyl Chloride: Contains a toluene group and is commonly used in organic synthesis.
Uniqueness: Diphenylmethanesulfonyl chloride is unique due to its diphenylmethane backbone, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity profiles.
Properties
IUPAC Name |
diphenylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAUXPDYAQKEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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